An In-depth Technical Guide to the Synthesis and Characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile and stable electrophilic cyanating agent. This document details a well-established synthetic protocol and summarizes the key analytical data for the characterization of this important reagent.
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a bench-stable, colorless solid.[1][2] It serves as a non-hazardous and efficient electrophilic cyanating agent in a variety of organic transformations, offering a safer alternative to toxic reagents like cyanogen (B1215507) bromide.[1] Its utility is prominent in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are significant scaffolds in medicinal chemistry.[3] This guide presents a detailed methodology for the synthesis of NCTS and a summary of its characteristic analytical data.
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide
The most common and efficient method for the synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide is based on Kurzer's method, which involves the reaction of phenylurea with p-toluenesulfonyl chloride.[1]
Experimental Protocol
Materials:
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Phenylurea
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p-Toluenesulfonyl chloride (Tosyl chloride)
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Ethanol
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Heptane
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Ethyl acetate (B1210297)
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Ice-cooled water
Procedure:
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In a dry 250 mL Schlenk flask equipped with a magnetic stirrer, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).
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Place the flask in a room temperature water bath and commence stirring.
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Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) to the solution over a period of 5 minutes.
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Continue stirring the reaction mixture for 20 minutes at room temperature.
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Slowly pour the reaction mixture into 400 mL of ice-cooled water under vigorous mechanical stirring.
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Filter the resulting precipitate and wash thoroughly with plenty of water.
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Recrystallize the crude product from 50 mL of ethanol.
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For further purification, perform column chromatography on the recrystallized solid using a heptane:ethyl acetate (15:1) mixture as the eluent.
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The final product, N-cyano-4-methyl-N-phenylbenzenesulfonamide, is obtained as a colorless solid.[4]
Yield: This protocol typically affords the product in a yield of approximately 76% (16.5 g).[4]
Synthesis Workflow
Caption: Synthesis workflow for N-Cyano-N'-phenyl-p-toluenesulfonamide.
Characterization Data
The identity and purity of the synthesized N-Cyano-N'-phenyl-p-toluenesulfonamide can be confirmed by various analytical techniques. A summary of the key characterization data is presented below.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless solid | [1] |
| Melting Point | 85–87 °C | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | |
| Molecular Weight | 272.33 g/mol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
A complete, assigned peak list for the ¹³C NMR spectrum is not available in the provided search results. The spectrum would be expected to show signals for the carbons of the phenyl and p-tolyl aromatic rings, the methyl carbon of the tolyl group, and the cyano carbon.
IR (Infrared) Spectroscopy
A definitive list of IR absorption peaks for N-Cyano-N'-phenyl-p-toluenesulfonamide is not explicitly provided in the search results. However, characteristic peaks would be expected for the C≡N stretch of the cyano group, the S=O stretches of the sulfonamide, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
MS (Mass Spectrometry)
The mass spectrum of N-Cyano-N'-phenyl-p-toluenesulfonamide is available in spectral databases.[1] A prominent peak is observed at an m/z of 91, which corresponds to the tropylium (B1234903) cation derived from the toluene (B28343) moiety. Further fragmentation data is not detailed in the provided search results.
| Technique | Observed Data | Reference |
| ¹H NMR | Awaiting detailed spectral data. Expected signals for aromatic and methyl protons. | |
| ¹³C NMR | Awaiting detailed spectral data. Expected signals for aromatic, methyl, and cyano carbons. | |
| IR Spectroscopy | Awaiting detailed spectral data. Expected characteristic absorptions for C≡N, S=O, and aromatic C-H and C=C bonds. | |
| Mass Spectrometry | A GC-MS spectrum is available in the NIST database. The top peak observed has an m/z of 91. | [1] |
Conclusion
This technical guide has outlined a reliable and scalable synthesis for N-Cyano-N'-phenyl-p-toluenesulfonamide, a key reagent in modern organic synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further detailed spectroscopic analysis from primary literature or spectral databases is recommended for comprehensive characterization.
